molecular formula C9H18ClNO2 B1322179 2-(4-Piperidinyl)ethyl acetate hydrochloride CAS No. 184042-52-2

2-(4-Piperidinyl)ethyl acetate hydrochloride

Cat. No.: B1322179
CAS No.: 184042-52-2
M. Wt: 207.7 g/mol
InChI Key: GWWZRSGYYSHXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Piperidinyl)ethyl acetate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl acetate hydrochloride typically involves the reaction of 4-piperidinol with ethyl acetate in the presence of an acid catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of 4-piperidinol reacts with the acetate group of ethyl acetate to form the desired product. The reaction conditions usually include heating the reactants under reflux and using a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Piperidinyl)ethyl acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Piperidinyl)ethyl alcohol
  • 2-(4-Piperidinyl)ethyl chloride
  • 2-(4-Piperidinyl)ethyl bromide

Uniqueness

2-(4-Piperidinyl)ethyl acetate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the acetate group in this compound allows for unique esterification reactions and provides different pharmacokinetic properties, making it valuable in drug development and other applications.

Properties

IUPAC Name

2-piperidin-4-ylethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZRSGYYSHXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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